molecular formula C19H19N3O2 B2472473 (E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2034997-68-5

(E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2472473
CAS No.: 2034997-68-5
M. Wt: 321.38
InChI Key: JCKFHNIAMIKSED-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and reactivity of related compounds, specifically those involving furan and imidazole rings, have been a focus of research. Studies have looked into the electrophilic substitution and methylation reactions of these compounds (El’chaninov et al., 2014).

Antimicrobial Activity

  • Certain derivatives of this compound, particularly those featuring the imidazole scaffold, have been evaluated for their antimicrobial properties against various bacteria and fungi (Parmar et al., 2018).

Corrosion Inhibition

  • Some amino acid derivatives of this compound have been studied for their potential as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies include electrochemical and theoretical approaches (Yadav et al., 2015).

Catalytic Synthesis

  • Research has also been conducted on the catalytic synthesis of functionalized benzimidazoles and related compounds, showcasing the versatility of these molecules in synthetic chemistry (Mancuso et al., 2017).

Anticancer Research

  • Some derivatives have been synthesized and evaluated as potential anticancer agents. These studies explore the design, synthesis, and ADMET prediction of compounds, aiming to identify new leads for anticancer drugs (Rashid, 2020).

Molecular Interactions

  • Studies have also looked into the molecular interactions of these compounds, such as their binding with DNA and other molecular targets. This research can be crucial for understanding the pharmacodynamics of potential drug candidates (Fichera et al., 2002).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-20-17-6-2-3-7-18(17)22(14)15-10-11-21(13-15)19(23)9-8-16-5-4-12-24-16/h2-9,12,15H,10-11,13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKFHNIAMIKSED-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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